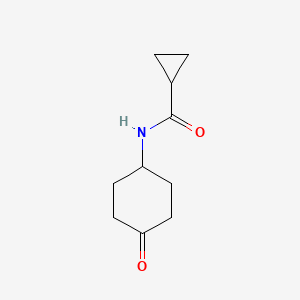

N-(4-oxocyclohexyl)cyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxocyclohexyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-10(13)7-1-2-7/h7-8H,1-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLCXBCEUFFKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656266 | |

| Record name | N-(4-Oxocyclohexyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918793-08-5 | |

| Record name | N-(4-Oxocyclohexyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Organic Reaction Pathways for N 4 Oxocyclohexyl Cyclopropanecarboxamide

Established Synthetic Routes to N-(4-oxocyclohexyl)acetamides and Analogs

The synthesis of N-acyl derivatives of 4-aminocyclohexanone (B1277472) is a well-established field, providing a solid foundation for the preparation of the target molecule. These methods primarily revolve around the derivatization of a cyclohexanone (B45756) precursor followed by the formation of a stable amide linkage.

Cyclohexanone Derivatization Strategies

The most direct and common strategy for introducing the nitrogen functionality at the C4 position of the cyclohexanone ring is to utilize a commercially available or readily synthesized starting material, 4-aminocyclohexanone. This key intermediate, often available as a hydrochloride salt, serves as the direct precursor for the subsequent amidation step. A representative synthesis using an analog, N-(4-oxocyclohexyl)furan-2-carboxamide, involves the straightforward reaction of 4-aminocyclohexanone hydrochloride in a biphasic system of dichloromethane (B109758) and an aqueous sodium hydroxide (B78521) solution. google.com The base neutralizes the hydrochloride salt, liberating the free amine for reaction.

Alternative, though less direct, strategies include the α-amination of cyclohexanone derivatives. researchgate.net While often focused on the position adjacent to the carbonyl group, these methods highlight the diverse chemical pathways available for introducing amino groups to the cyclohexanone scaffold. researchgate.net

Amide Bond Formation Techniques

The formation of the amide bond is a critical transformation in organic synthesis. luxembourg-bio.com For a substrate like 4-aminocyclohexanone, the most prevalent method is the nucleophilic acyl substitution reaction between the amine and an activated carboxylic acid derivative.

A highly effective approach involves the use of an acyl chloride, such as cyclopropanecarbonyl chloride. In a process analogous to the Schotten-Baumann reaction, the amine attacks the electrophilic carbonyl carbon of the acyl chloride, with a mild base added to neutralize the HCl byproduct. google.commasterorganicchemistry.com

Alternatively, the direct coupling of cyclopropanecarboxylic acid with 4-aminocyclohexanone can be achieved using a wide array of dehydrating coupling reagents. masterorganicchemistry.com These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. luxembourg-bio.com This approach avoids the need to first synthesize the more reactive acyl chloride.

Interactive Table: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Name | Key Feature |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | One of the earliest and most common reagents; the urea (B33335) byproduct is often insoluble. luxembourg-bio.commasterorganicchemistry.comresearchgate.net |

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble version of DCC, simplifying product purification. masterorganicchemistry.com |

| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | Highly efficient but generates carcinogenic HMPA as a byproduct. |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Popular for its high efficiency and reduced risk of racemization in peptide synthesis. luxembourg-bio.com |

| Aminium/Uronium Salts | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation reagent known for high efficiency and low epimerization. numberanalytics.com |

| Phosphonic Anhydrides | T3P | n-Propanephosphonic acid anhydride (B1165640) | A robust reagent that enables low-epimerization amide bond formation. organic-chemistry.org |

The choice of reagent depends on factors such as substrate sensitivity, desired purity, and cost. numberanalytics.com For instance, the reaction of carboxylic acids with carbodiimides like DCC forms an O-acylurea intermediate, which is then attacked by the amine to furnish the amide product. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize racemization. luxembourg-bio.com

Cyclopropane (B1198618) Ring Incorporation Methodologies

The cyclopropane ring is a strained but stable structural motif found in numerous bioactive molecules. harvard.edu Its incorporation into the target structure is typically achieved by using a pre-formed cyclopropane-containing reagent, such as cyclopropanecarboxylic acid or its derivatives.

Cyclopropanation Reactions for Carboxamide Precursors

The synthesis of the cyclopropanecarboxamide (B1202528) moiety itself can be approached in several ways. One common industrial process involves the reaction of cyclopropanecarboxylic esters with ammonia, often catalyzed by an alkali metal alcoholate at elevated temperatures. google.comgoogle.com This produces the parent cyclopropanecarboxamide, which can then be hydrolyzed to cyclopropanecarboxylic acid.

More advanced methods can construct the cyclopropane ring directly. A photoredox-catalyzed approach enables the synthesis of functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes via a radical addition-polar cyclization cascade. nih.gov This method is notable for its mild conditions and tolerance of a broad range of functional groups. nih.gov General strategies for cyclopropanation also include the Simmons-Smith reaction, which utilizes a zinc carbenoid, and reactions involving carbenes generated from diazo compounds. harvard.edu

Stereochemical Control in Cyclopropane Formation

Achieving stereochemical control is paramount when synthesizing complex molecules for pharmaceutical applications. capes.gov.br Asymmetric olefin cyclopropanation is a key strategy for producing chiral cyclopropane rings. nih.gov This can be accomplished using various techniques:

Chiral Auxiliaries: A chiral auxiliary, such as a chiral dioxaborolane, can be attached to an allylic alcohol to direct the diastereoselective cyclopropanation. harvard.edu

Transition Metal Catalysis: Transition metal catalysts, particularly those based on rhodium and copper, can be combined with chiral ligands to catalyze the enantioselective cyclopropanation of olefins with diazo compounds.

Biocatalysis: A novel and powerful approach involves the use of engineered enzymes. Heme-containing proteins, such as myoglobin (B1173299) and dehaloperoxidase, have been repurposed to act as carbene transferases. nih.govnih.gov Through protein engineering, these biocatalysts can be optimized to perform highly diastereo- and enantioselective cyclopropanation on a variety of substrates, offering significant advantages in terms of selectivity and sustainability. nih.gov For example, engineered myoglobin variants have been developed for the highly stereoselective synthesis of cyclopropylphosphonates, demonstrating the potential for creating specific enantiomers of functionalized cyclopropanes. nih.gov

Novel and Efficient Synthetic Approaches

Recent advancements in organic synthesis offer new and more efficient pathways for constructing molecules like N-(4-oxocyclohexyl)cyclopropanecarboxamide.

One such innovation is the use of photoredox catalysis. A decarboxylative radical addition-polar cyclization cascade, catalyzed by an organic photocatalyst, provides a mild and versatile route to highly functionalized cyclopropanes. nih.gov This method avoids harsh reagents and proceeds under gentle conditions. nih.gov

Biocatalysis represents another frontier, with engineered enzymes providing unparalleled stereoselectivity. nih.govnih.gov The development of dehaloperoxidase-based biocatalysts for the asymmetric cyclopropanation of vinyl esters showcases a strategy to access valuable chiral cyclopropanol (B106826) derivatives, which are related building blocks. nih.gov This enzymatic approach can achieve exceptional diastereomeric and enantiomeric ratios under mild, environmentally friendly conditions. nih.gov

Furthermore, modular and scalable routes are being developed to streamline the synthesis of key intermediates. A chromatography-free synthesis of cyclopropanecarboxamide on a decagram scale has been reported, highlighting a move towards more practical and industrially viable processes. acs.org Such strategies, which may involve intramolecular rearrangements like the Hofmann rearrangement to form versatile cyclic carbamate (B1207046) intermediates, are crucial for efficient and scalable production. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-aminocyclohexanone |

| N-(4-oxocyclohexyl)furan-2-carboxamide |

| Cyclopropanecarboxylic acid |

| Cyclopropanecarbonyl chloride |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |

| n-Propanephosphonic acid anhydride (T3P) |

| 1-hydroxybenzotriazole (HOBt) |

| O-acylurea |

| Cyclopropanecarboxamide |

Optimized Reaction Conditions and Reagent Selection

For the efficient synthesis of this compound, the selection of reagents and reaction conditions is critical to maximize yield and purity. Based on analogous preparations, a set of optimized conditions can be proposed. google.com

The choice of starting materials is crucial. Commercially available 4-aminocyclohexanone hydrochloride serves as a stable and reliable source of the amine. google.com Cyclopropanecarbonyl chloride is the preferred acylating agent due to its high reactivity.

The reaction is optimally performed in a two-phase solvent system, such as dichloromethane and water, which facilitates both the reaction and the subsequent workup. google.com The presence of a base, typically an aqueous solution of sodium hydroxide, is essential to deprotonate the ammonium (B1175870) salt of the starting amine to the free amine and to neutralize the hydrochloric acid formed during the reaction. google.com

Temperature control is another key parameter. The reaction is typically initiated at a low temperature, around 0°C, to manage the exothermic nature of the acylation and to minimize potential side reactions. google.com After the initial addition of the acylating agent, the reaction is allowed to warm to room temperature to ensure completion. google.com

The following table summarizes the optimized reaction conditions for the synthesis of this compound, inferred from analogous reactions.

Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Amine Source | 4-aminocyclohexanone hydrochloride | Stable, commercially available starting material. google.com |

| Acylating Agent | Cyclopropanecarbonyl chloride | High reactivity for efficient amide bond formation. |

| Solvent System | Dichloromethane / Water | Biphasic system allows for easy separation and purification. google.com |

| Base | Aqueous Sodium Hydroxide (e.g., 20%) | Neutralizes HCl byproduct and liberates the free amine. google.com |

| Temperature | 0°C to room temperature | Controls exothermicity and ensures reaction completion. google.com |

| Reaction Time | Approximately 2-3 hours | Sufficient time for the reaction to proceed to completion. google.com |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound can be readily achieved by modifying the starting materials. These analogs are valuable for structure-activity relationship (SAR) studies in various research contexts.

Variations in the acyl moiety can be introduced by using different acylating agents in place of cyclopropanecarbonyl chloride. For instance, the use of acetyl chloride or acetic anhydride would yield N-(4-oxocyclohexyl)acetamide. This analog shares the 4-oxocyclohexyl core but features a simpler acyclic amide group.

The following table presents a selection of structural analogs of this compound and the corresponding acylating agents required for their synthesis.

Synthesis of Structural Analogs of this compound

| Analog Name | Acylating Agent | Resulting Amide Moiety |

|---|---|---|

| N-(4-oxocyclohexyl)acetamide | Acetyl chloride or Acetic anhydride | Acetamide |

| N-(4-oxocyclohexyl)benzamide | Benzoyl chloride | Benzamide |

| N-(4-oxocyclohexyl)furan-2-carboxamide | Furan-2-carbonyl chloride | Furan-2-carboxamide |

Derivatives can also be synthesized by modifying the cyclohexanone ring. For example, reduction of the ketone functionality in this compound would lead to the corresponding cis- and trans-4-hydroxycyclohexyl derivatives. Further reactions of the ketone, such as reductive amination, could introduce additional diversity at this position.

The synthesis of a broader range of N-cyclohexyl amide derivatives often involves similar amide coupling strategies, highlighting the versatility of this synthetic approach.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-aminocyclohexanone |

| Cyclopropanecarbonyl chloride |

| N-(4-oxocyclohexyl)furan-2-carboxamide |

| 4-aminocyclohexanone hydrochloride |

| Furan-2-formyl chloride |

| Sodium hydroxide |

| Dichloromethane |

| N-(4-oxocyclohexyl)acetamide |

| Acetyl chloride |

| Acetic anhydride |

| N-(4-oxocyclohexyl)benzamide |

| Benzoyl chloride |

| N-(4-oxocyclohexyl)-2-phenylacetamide |

| Phenylacetyl chloride |

| cis-4-hydroxycyclohexyl cyclopropanecarboxamide |

Advanced Spectroscopic and Chromatographic Characterization of N 4 Oxocyclohexyl Cyclopropanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of N-(4-oxocyclohexyl)cyclopropanecarboxamide provides a wealth of information regarding the number of distinct proton environments, their neighboring atoms (through spin-spin coupling), and their electronic surroundings.

The spectrum is anticipated to display several key signals. A characteristic downfield signal is expected for the amide proton (N-H), typically appearing as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The protons on the cyclohexanone (B45756) ring would be split into two groups: those alpha to the carbonyl group and those beta to it. The alpha-protons are deshielded by the electron-withdrawing nature of the ketone and would thus appear at a lower field (higher ppm) compared to the beta-protons. The methine proton on the cyclohexyl ring attached to the nitrogen atom is also expected to be significantly downfield due to the electronegativity of the nitrogen.

The protons of the cyclopropyl (B3062369) group represent a unique spin system. Due to their rigid, strained ring structure, they often exhibit complex splitting patterns. The methine proton of the cyclopropyl group attached to the carbonyl will be the most deshielded proton in this moiety. The four methylene (B1212753) protons on the cyclopropane (B1198618) ring are diastereotopic and are expected to show complex splitting, appearing as multiplets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide (N-H) | 7.5 - 8.5 | Broad Singlet |

| Cyclohexyl-H (adjacent to N) | 3.5 - 4.5 | Multiplet |

| Cyclohexyl-H (α to C=O) | 2.2 - 2.6 | Multiplet |

| Cyclohexyl-H (β to C=O) | 1.8 - 2.2 | Multiplet |

| Cyclopropyl-H (methine) | 1.5 - 2.0 | Multiplet |

| Cyclopropyl-H (methylene) | 0.7 - 1.2 | Multiplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy and Carbon Skeletal Determination

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Two carbonyl carbon signals are expected to be the most downfield in the spectrum. The ketone carbonyl of the cyclohexanone ring typically appears in the range of 200-220 ppm. The amide carbonyl is generally found further upfield, around 170-180 ppm. The carbon atom of the cyclohexyl ring bonded to the nitrogen (C-N) will be deshielded and appear in the range of 50-60 ppm. The carbons alpha to the ketone will be at a lower field than the beta carbons. The carbons of the cyclopropyl group will appear significantly upfield due to the ring strain, typically in the range of 10-30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 208 - 215 |

| Amide Carbonyl (C=O) | 172 - 178 |

| Cyclohexyl-C (adjacent to N) | 50 - 60 |

| Cyclohexyl-C (α to C=O) | 38 - 45 |

| Cyclohexyl-C (β to C=O) | 25 - 35 |

| Cyclopropyl-C (methine) | 15 - 25 |

| Cyclopropyl-C (methylene) | 5 - 15 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine and methylene protons of the cyclopropyl ring, as well as the connectivities within the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the amide proton and the amide carbonyl carbon, as well as the adjacent cyclohexyl carbon, would firmly establish the amide linkage. Similarly, correlations between the alpha-protons of the cyclohexanone ring and the ketone carbonyl carbon would confirm their positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of Amide and Ketone Moieties

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the ketone and amide functional groups.

Ketone (C=O) Stretch: A strong, sharp absorption band is anticipated in the region of 1700-1725 cm⁻¹. The exact position can be influenced by the ring strain of the cyclohexanone.

Amide Bands: Secondary amides exhibit several characteristic bands:

N-H Stretch: A moderate to strong band appears around 3300 cm⁻¹.

Amide I Band (C=O Stretch): This is a very strong and sharp absorption, typically found between 1630-1680 cm⁻¹. It is one of the most prominent features in the IR spectrum of an amide.

Amide II Band (N-H Bend and C-N Stretch): This band, of moderate to strong intensity, is usually observed between 1510-1570 cm⁻¹.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium-Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| Ketone C=O Stretch | 1700 - 1725 | Strong |

| Amide I (C=O) Stretch | 1630 - 1680 | Strong |

| Amide II (N-H Bend) | 1510 - 1570 | Medium-Strong |

Note: These are predicted values and may be influenced by the physical state of the sample (solid or liquid) and hydrogen bonding.

Hydrogen Bonding Interactions from IR Data

The position and shape of the N-H and C=O stretching bands in the IR spectrum can provide valuable insights into intermolecular and intramolecular hydrogen bonding. In the solid state or in a concentrated solution, the N-H proton of the amide can act as a hydrogen bond donor, while the oxygen atoms of both the amide and ketone carbonyls can act as acceptors. This intermolecular hydrogen bonding typically leads to a broadening and a shift to lower frequency (red shift) of the N-H and C=O stretching bands compared to their positions in a dilute, non-polar solvent where such interactions are minimized. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network within the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C10H15NO2, the theoretical exact mass can be calculated with high precision.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₆NO₂⁺ | 182.1176 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₂⁺ | 204.0995 |

| [M-H]⁻ | C₁₀H₁₄NO₂⁻ | 180.1030 |

This data is theoretical and serves as a predictive guide for experimental analysis.

The ability to measure mass to several decimal places with HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion, [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on its functional groups.

The primary fragmentation is expected to occur at the amide bond, which is a common cleavage point in amides. Additionally, the cyclohexanone ring and the cyclopropane ring will exhibit characteristic fragmentation patterns.

Amide Bond Cleavage: Cleavage of the N-CO bond is a characteristic fragmentation for amides. This would likely result in the formation of a cyclopropyl acylium ion and a 4-aminocyclohexanone (B1277472) radical cation, or vice versa.

Cyclohexanone Ring Fragmentation: Cyclic ketones like cyclohexanone are known to undergo α-cleavage adjacent to the carbonyl group. This can lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄). A characteristic fragment for cyclohexanone itself is often observed at m/z 55.

Cyclopropane Ring Fragmentation: The cyclopropane ring is strained and can undergo ring-opening and subsequent fragmentation, often leading to the loss of ethylene or other small hydrocarbon fragments.

Table 2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ as precursor)

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |

| 113.0964 | [C₆H₁₁NO]⁺ - Resulting from loss of the cyclopropylcarbonyl group. |

| 69.0335 | [C₄H₅O]⁺ - The cyclopropylcarbonyl cation. |

| 98.0937 | [C₆H₁₂N]⁺ - Ion from cleavage and rearrangement of the cyclohexyl ring. |

| 55.0184 | [C₃H₃O]⁺ - A potential fragment from the cyclohexanone ring. |

These predicted fragment masses are based on the fragmentation of analogous structures and serve as a guide for interpretation of experimental data.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from any impurities or related derivatives and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.

A typical HPLC system for this analysis would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. Detection would typically be performed using a UV detector, likely at a wavelength around 200-210 nm where the amide and ketone chromophores absorb. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm |

| Injection Volume | 5 µL |

This is a representative method and would require optimization for the specific compound.

While this compound itself may have limited volatility for direct GC-MS analysis, this technique is highly valuable for analyzing more volatile derivatives or potential impurities. For instance, derivatization of the keto group to an oxime or reduction to the corresponding alcohol could yield a more volatile compound suitable for GC-MS.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5ms). The separated components then enter the mass spectrometer, which provides both identification based on the mass spectrum and quantification. This method is particularly useful for identifying small molecule impurities that might arise during the synthesis.

Table 4: Representative GC-MS Conditions for Analysis of a Volatile Derivative

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 40-450 amu |

This method is hypothetical and would be applied to a suitable volatile derivative of the target compound.

Computational Chemistry and Molecular Modeling of N 4 Oxocyclohexyl Cyclopropanecarboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and conformational stability of N-(4-oxocyclohexyl)cyclopropanecarboxamide. These calculations, performed using principles of quantum mechanics, provide a detailed picture of the molecule's electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the conformational preferences of flexible molecules like this compound. The molecule's structure, featuring a cyclohexane ring and a cyclopropane-carboxamide group, allows for several possible conformations.

The primary conformational isomers of the 4-oxocyclohexyl ring are the chair, boat, and twist-boat forms. For the N-acyl substituent, the amide bond can exist in either a cis or trans configuration, and the cyclopropane (B1198618) ring can be oriented in different spatial arrangements relative to the cyclohexanone (B45756) ring. DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G*, can be used to optimize the geometry of these conformers and calculate their relative energies.

Theoretical calculations indicate that the chair conformation of the cyclohexanone ring is the most stable. Within the chair conformation, the cyclopropanecarboxamide (B1202528) substituent can occupy either an axial or an equatorial position. DFT studies consistently show a strong preference for the equatorial position to minimize steric hindrance. The trans conformation of the amide linkage is also found to be significantly more stable than the cis conformation due to reduced steric clash between the cyclopropyl (B3062369) group and the cyclohexyl ring.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| Chair (Equatorial, Trans-amide) | 0.00 | 98.5 |

| Chair (Axial, Trans-amide) | 2.50 | 1.4 |

| Twist-Boat (Equatorial, Trans-amide) | 5.50 | <0.1 |

| Chair (Equatorial, Cis-amide) | 8.00 | <0.1 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is primarily localized on the amide nitrogen and the oxygen of the carbonyl group, indicating these are the most likely sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl carbon of the cyclohexanone ring, suggesting this is a probable site for nucleophilic attack.

The HOMO-LUMO energy gap, calculated using DFT, provides insights into the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.25 |

| LUMO | -0.58 |

| HOMO-LUMO Gap | 6.67 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the molecule.

For this compound, MD simulations in a solvent environment (such as water) can be used to sample the accessible conformations and understand the transitions between them. These simulations can confirm the conformational preferences predicted by DFT and also reveal transient states that may be biologically relevant. Analysis of the MD trajectory can provide information on the flexibility of different parts of the molecule, such as the rotation around the C-N amide bond and the puckering of the cyclohexanone ring.

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

This compound has been investigated as a potential ligand for several protein targets, including c-Met kinase and hematopoietic prostaglandin (B15479496) D synthase (H-PGDS). The c-Met receptor tyrosine kinase is a target in cancer therapy nih.gov, while H-PGDS is involved in inflammatory processes. Molecular docking studies can help identify the potential binding sites of this compound within these proteins and elucidate the key interactions that stabilize the protein-ligand complex.

Docking simulations of this compound into the active sites of c-Met kinase and H-PGDS can predict the binding poses and estimate the binding affinity. The predicted binding mode typically involves a network of hydrogen bonds and hydrophobic interactions. For instance, the amide group of the ligand can act as a hydrogen bond donor and acceptor, while the cyclohexanone and cyclopropane moieties can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

The binding affinity is often expressed as a docking score or an estimated binding free energy. A lower docking score generally indicates a more favorable binding interaction.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| c-Met kinase | -8.2 | Met1160, Tyr1230, Asp1222 |

| H-PGDS | -7.5 | Trp104, Tyr151, Ser150 |

These computational predictions provide a strong basis for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling represents a important computational strategy in drug design and discovery. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that govern their therapeutic effects, thereby guiding the design of more potent and selective molecules. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies described herein are standard approaches that would be applied to such an investigation.

The initial and one of the most critical steps in developing a robust QSAR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a molecule like this compound, a diverse array of descriptors would be calculated using specialized software. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include fundamental properties such as molecular weight, atom count, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Wiener index, Kier & Hall connectivity indices, and kappa shape indices.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors provide information about the spatial arrangement of atoms. They include steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges).

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges.

Once a large pool of descriptors is generated, the next crucial step is feature selection. The primary goal of feature selection is to identify a subset of descriptors that are most relevant to the biological activity being modeled, while eliminating redundant or irrelevant ones. This process helps in building simpler, more interpretable, and more predictive QSAR models. Common feature selection techniques include:

Genetic Algorithms: Inspired by the process of natural selection, this method iteratively selects and combines descriptors to find the optimal subset that results in the best-performing QSAR model.

Stepwise Regression: This is an iterative method that adds or removes descriptors one at a time based on their statistical significance in a regression model.

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

The table below illustrates a hypothetical set of calculated descriptors for this compound and a few of its virtual analogs. This data is for illustrative purposes to demonstrate the concept of descriptor generation.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 181.23 | 0.95 | 46.17 | 2 |

| Analog 1 | 195.26 | 1.25 | 46.17 | 3 |

| Analog 2 | 167.20 | 0.65 | 46.17 | 2 |

| Analog 3 | 209.29 | 1.55 | 55.40 | 3 |

| Analog 4 | 183.25 | 1.05 | 37.14 | 2 |

This table contains hypothetical data for illustrative purposes.

Following descriptor generation and feature selection, the next step is to develop a predictive QSAR model. This involves establishing a mathematical relationship between the selected descriptors and the biological activity of a series of compounds. While the specific biological activity of this compound is not definitively established in the literature, related cyclopropanecarboxamide derivatives have shown potential as anticancer agents. nih.govnih.gov For the purpose of this discussion, we will consider a hypothetical in vitro anticancer activity (e.g., IC50 against a cancer cell line) as the biological endpoint for model development.

The development of a predictive QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance.

Model Building: Various statistical and machine learning methods can be employed to build the QSAR model. Some of the commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors.

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.

Model Validation: The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. Validation is typically performed using both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the stability and predictive ability of the model within the training set.

External Validation: The model's ability to predict the biological activity of new, unseen compounds is evaluated using the test set. Key statistical parameters used for validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).

The following table presents a hypothetical dataset of this compound analogs with their corresponding in vitro anticancer activity (pIC50) and selected molecular descriptors. This table is for illustrative purposes to demonstrate the data used in QSAR model development.

| Compound ID | pIC50 | Electronic Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| This compound | 5.8 | -575.12 | 3.45 | 6.2 |

| Analog 1 | 6.2 | -590.34 | 3.89 | 5.9 |

| Analog 2 | 5.5 | -560.98 | 3.12 | 6.5 |

| Analog 3 | 6.5 | -605.56 | 4.21 | 5.7 |

| Analog 4 | 5.9 | -578.21 | 3.55 | 6.1 |

This table contains hypothetical data for illustrative purposes.

A successful QSAR model for this compound and its analogs would allow for the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced anticancer activity. By understanding the key structural features that influence biological activity, medicinal chemists can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Investigations of N 4 Oxocyclohexyl Cyclopropanecarboxamide Derivatives

Impact of Substituents on the Cyclohexyl Ring on Biological Interactions

The 4-oxocyclohexyl ring is a key component of the scaffold, offering multiple points for substitution and modification that can significantly influence the compound's interaction with biological targets. The nature, position, and stereochemistry of substituents can alter the molecule's polarity, conformation, and ability to form key interactions within a receptor's binding pocket.

The ketone at the 4-position is a critical feature, often acting as a hydrogen bond acceptor. Modifications at this position can have profound effects. For instance, reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor and a chiral center, which can lead to stereospecific interactions. A patent describing similar therapeutic amide derivatives includes compounds like N-[(1-hydroxy-4-oxocyclohexyl)methyl]benzamide, highlighting the exploration of this modification. google.com

SAR studies on related arylcyclohexylamine derivatives have shown that the addition of substituents to the cyclohexyl ring generally impacts potency and efficacy. For example, the introduction of methyl groups was found to reduce potency without affecting efficacy, whereas hydroxyl groups tended to decrease both. nih.gov This suggests that bulky or polar substituents on the cyclohexyl ring of N-(4-oxocyclohexyl)cyclopropanecarboxamide could sterically hinder optimal binding or introduce unfavorable interactions, thereby reducing biological activity.

Furthermore, the saturation of the cyclohexyl ring is a significant factor. Studies on analogous compounds with a cyclohexene ring (containing a double bond) showed that this feature enhances antiproliferative activity compared to the saturated cyclohexane derivatives. mdpi.com This indicates that the conformational rigidity or altered electronic properties imparted by the double bond can be beneficial for certain biological targets.

The table below summarizes the general impact of substitutions on the cyclohexyl ring based on analogous compound series.

| Modification on Cyclohexyl Ring | Observed Impact on Activity (in related series) | Potential Rationale |

| Reduction of 4-oxo to 4-hydroxyl | Can alter interaction type (H-bond acceptor to donor) | Introduces a chiral center, allowing for stereospecific interactions. |

| Addition of Methyl groups | Decreased potency | Potential for steric hindrance in the binding pocket. |

| Addition of Hydroxyl groups | Decreased potency and efficacy | Increased polarity may negatively affect binding or cell permeability. |

| Introduction of a double bond (cyclohexene) | Enhanced activity in some cases | Increased rigidity and altered electronic state may be favorable for binding. mdpi.com |

Modifications to the Cyclopropane (B1198618) Moiety and Their Pharmacological Implications

The cyclopropane ring is a distinctive feature in medicinal chemistry. Its rigid, three-membered ring structure introduces conformational constraints on the molecule, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. researchgate.net It is often used as a bioisostere for other chemical groups, such as vinyl or isopropyl moieties, while offering improved metabolic stability. researchgate.net

In the context of this compound, the cyclopropane ring positions the amide linkage and the cyclohexyl ring in a specific spatial orientation. Modifications to this ring can significantly alter this orientation and, consequently, the pharmacological profile.

Substitutions on the cyclopropane ring can lead to highly potent and stereospecific interactions. For example, in a series of N,N-disubstituted cyclopropanecarboxamides developed as potent human CB2 receptor agonists, substitutions on the cyclopropane ring were critical for activity. The stereochemistry of these substituents was also paramount, with distinct differences in potency observed between enantiomers.

Furthermore, the cyclopropane ring's electronic nature can be exploited. Its unique σ-orbitals can participate in electronic interactions with receptors. The inherent stability of the cyclopropane ring compared to unsaturated analogs like alkenes can also enhance the metabolic profile of the compound, preventing oxidative liabilities. researchgate.net In some bacterial lipids, cyclopropane modifications have been linked to increased stability and resistance to oxidative stress. nih.gov

The table below illustrates the pharmacological implications of the cyclopropane moiety.

| Feature of Cyclopropane Moiety | Pharmacological Implication | Example from Analogous Compounds |

| Conformational Rigidity | Pre-organizes the molecule for binding, reducing entropic loss. researchgate.net | Used to develop conformationally restricted analogs of endogenous compounds. researchgate.net |

| Metabolic Stability | More resistant to metabolic degradation than acyclic or unsaturated groups. | Cyclopropane derivatives often show improved pharmacokinetic profiles. researchgate.net |

| Stereochemical Platform | Substitutions create chiral centers, allowing for stereospecific interactions. | Different enantiomers of cyclopropane-containing analogs exhibit varied biological activities. researchgate.net |

Role of the Amide Linkage in Ligand-Receptor Binding

The amide linkage is a cornerstone of the this compound scaffold, serving as a critical structural linker and a key participant in ligand-receptor interactions. Amide groups are prevalent in bioactive molecules due to their unique properties. They are relatively stable and can establish strong hydrogen bonds, which are crucial for anchoring a ligand within a protein's binding site.

In SAR studies of various molecular classes, the amide bond is often found to be essential for activity. For instance, in a series of GlyT1 inhibitors, the amide functionality was a central feature of the pharmacophore, and modifications around it were key to optimizing potency. nih.gov Similarly, in anilinoquinazoline inhibitors, the ability of related groups to form hydrogen bonds was found to be critical for their biological effect. drugdesign.org

Given its importance, the amide linkage is also a common target for modification in drug design to improve properties like metabolic stability, as amide bonds can be susceptible to hydrolysis by proteases and amidases in the body.

Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. Since receptors and enzymes are chiral environments, they can differentiate between the stereoisomers of a ligand, often leading to significant differences in biological activity, potency, and selectivity.

For derivatives of this compound, stereoisomerism can arise from several sources:

Substituents on the Cyclohexyl Ring: If the 4-oxo group is reduced to a hydroxyl, a chiral center is created. Furthermore, disubstituted cyclohexyl rings can exist as cis and trans diastereomers. These isomers will orient the substituents differently, which can lead to one isomer fitting preferentially into a binding site. In studies of N,N-bis(cyclohexanol)amine derivatives, the geometric isomers (cis/trans, trans/trans, etc.) displayed distinct biological activities. researchgate.net

Substituents on the Cyclopropane Ring: The cyclopropane ring can also be substituted, creating one or more chiral centers. The absolute configuration (R or S) of these centers can be critical. SAR studies of cyclopropane-containing HIV-1 inhibitors revealed that a specific combination of R,R-configuration on the cyclopropane ring and R-configuration elsewhere in the molecule resulted in picomolar activity, demonstrating a high degree of stereoselectivity. researchgate.net

The precise three-dimensional arrangement of functional groups is what determines the ability of a molecule to bind effectively to its target. One enantiomer may bind with high affinity, while the other may be significantly less active or even inactive. Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the SAR investigation of this class of compounds.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. spirochem.com These approaches are highly relevant to the optimization of this compound derivatives.

Scaffold Hopping involves replacing the central core of the molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For the this compound core, one could envision hopping to a different ring system. For example, research on melatonin receptor ligands involved the synthesis of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, which replaces the cyclohexyl core with a piperidine ring. nih.gov This change introduces a basic nitrogen atom, which can alter physicochemical properties like solubility and form different interactions with the target, while keeping the cyclopropane carboxamide moiety intact.

Bioisosteric Replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

Amide Linkage: The amide bond is a frequent target for bioisosteric replacement to enhance metabolic stability. Common bioisosteres for amides include 1,2,3-triazoles, oxadiazoles, or even reversed amides. These groups can mimic the hydrogen bonding and conformational properties of the amide while being less prone to enzymatic cleavage.

4-Oxo Group: The ketone on the cyclohexyl ring can be replaced with other hydrogen bond acceptors, such as a sulfone or an oxime, to probe the electronic and steric requirements of the binding pocket.

Cyclopropane Ring: While the cyclopropane ring itself is often considered a bioisostere for an alkene or a gem-dimethyl group, it could potentially be replaced by other small, rigid rings like a cyclobutane or an oxetane to fine-tune the conformational properties of the molecule.

These strategies allow chemists to explore new chemical space, circumvent patent limitations, and address liabilities of a lead compound, such as poor metabolic stability or off-target effects.

Mechanistic Elucidation of Biological Interactions in Vitro of N 4 Oxocyclohexyl Cyclopropanecarboxamide Derivatives

Target Identification and Validation in Biochemical Assays

Biochemical assays are fundamental in identifying the direct molecular targets of a compound and quantifying its potency. For derivatives of N-(4-oxocyclohexyl)cyclopropanecarboxamide, these assays have been crucial in validating their interactions with specific enzymes and receptors.

Enzyme Inhibition Studies (e.g., c-Met Kinase, H-PGDS)

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in oncology due to its role in cell proliferation, survival, motility, and invasion. nih.govproquest.com Its dysregulation is implicated in numerous cancers. dovepress.com Selective, small-molecule inhibitors of c-Met have been shown to abrogate its phosphorylation and downstream signaling, leading to suppressed cell viability. nih.gov The this compound scaffold has been incorporated into potent c-Met inhibitors. For instance, ARQ 197 (Tivantinib), a selective c-Met inhibitor, demonstrated a novel mechanism by binding to a distinct, inactive conformation of the c-Met kinase domain, thereby inhibiting its autophosphorylation. nih.gov This highlights the potential for this chemical class to achieve high selectivity.

H-PGDS (Hematopoietic Prostaglandin (B15479496) D Synthase): H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses. nih.gov Inhibition of H-PGDS is a therapeutic strategy for conditions like asthma and allergic rhinitis. nih.gov Quinoline-3-carboxamide derivatives, which are structurally related to the core subject, have been developed as potent and specific H-PGDS inhibitors. researchgate.net Research into various chemical series has shown that specific structural modifications can lead to potent, cell-active inhibitors of H-PGDS. nih.govbohrium.com For example, the development of PROTACs (PROteolysis TArgeting Chimeras) using an H-PGDS ligand, TFC-007, has led to potent degradation of the H-PGDS protein, showcasing an alternative mechanism to simple inhibition. nih.govchemrxiv.org

Table 1: Enzyme Inhibition Data for Related Carboxamide Derivatives

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidinone-Quinolines | c-Met Kinase | ARQ 197 selectively binds the inactive form of c-Met, inhibiting autophosphorylation. | nih.gov |

| Quinoline-3-carboxamides | H-PGDS | GSK2894631A is a potent and specific inhibitor of human H-PGDS. | researchgate.net |

| Naphthyridines | H-PGDS | Compound 1y identified as a potent, peripherally restricted H-PGDS inhibitor. | researchgate.net |

| PROTACs | H-PGDS | PROTAC(H-PGDS)-1, using ligand TFC-007, induces potent degradation of H-PGDS protein. | nih.gov |

Receptor Binding Assays (e.g., Dopamine (B1211576) D2/3 receptor partial agonism of related compounds)

The dopamine D2 and D3 receptors (D2R, D3R) are critical central nervous system targets for treating neurological and psychiatric disorders. mdpi.comresearchgate.net Partial agonism at the D2R is a key feature of third-generation antipsychotics. nih.gov While direct data on this compound itself is limited, structurally related cyclopropane-containing compounds have been explored for their activity at dopamine receptors.

For example, a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives were identified as potent D2R partial agonists. nih.gov These studies demonstrated that the chemical spacer connecting the primary pharmacophore to other parts of the molecule is crucial for modulating the compound's intrinsic activity. nih.gov Receptor binding assays, often using radiolabeled ligands like [3H]-spiperone, are essential for determining the affinity (Ki or IC50 values) of these compounds for D2 and D3 receptors. mdpi.com Such assays have revealed that specific structural modifications can significantly alter binding affinity and selectivity between dopamine receptor subtypes. clinpgx.org

Table 2: Dopamine Receptor Binding Data for Related Scaffolds

| Compound Series | Receptor Target | Activity Profile | Key Finding | Reference |

|---|---|---|---|---|

| 2-Phenylcyclopropylmethylamine (PCPMA) | Dopamine D2 | Partial Agonist | Spacer group is critical for fine-tuning intrinsic activity. | nih.gov |

| Various | Dopamine D3 | Antagonist/Partial Agonist | High hit rate in virtual screening for novel D3R ligands. | mdpi.com |

| Phenyl-piperazine analogues | Dopamine D2/D4 | Antagonist/Partial Agonist | Mutations in TM2/3 microdomain of D2R alter ligand affinity and function. | clinpgx.org |

Cellular Pathway Modulation Studies (In Vitro)

Moving from isolated targets to a cellular context, in vitro studies are essential to understand how compound binding translates into a biological response within a cell.

Analysis of Cellular Proliferation and Apoptosis Pathways

The inhibition of kinases like c-Met directly impacts cellular signaling cascades that control cell growth and survival. dovepress.comnih.gov The HGF/c-Met pathway activates downstream effectors such as PI3K/Akt and MAPK, which promote cell proliferation and suppress apoptosis. nih.govnih.gov

In vitro studies using various cancer cell lines have shown that selective c-Met inhibitors can suppress cell proliferation and induce apoptosis. nih.gov For instance, the c-Met TKI SU11274 was found to significantly induce apoptosis in A549 lung cancer cells. nih.gov Another inhibitor, PHA665752, also inhibited cell proliferation and triggered apoptosis in papillary thyroid carcinoma cells through the mitochondrial pathway. nih.gov The mechanism often involves the downregulation of c-Met phosphorylation, leading to the deactivation of survival pathways like Akt. nih.gov In some contexts, c-Met inhibition can also increase the expression of pro-apoptotic proteins. nih.govoncotarget.com

Investigations into Cell Motility and Morphogenesis (related to c-Met)

The c-Met signaling pathway is a primary driver of cell motility, scattering, invasion, and morphogenesis (the organization of cells into tissues and structures). proquest.comrupress.orgscispace.com Activation of c-Met by its ligand, HGF, can disrupt cell-cell contacts and promote cell migration, which are key steps in cancer metastasis. nih.govaacrjournals.org

In vitro assays, such as cell scattering assays, wound healing assays, and transwell invasion assays, are used to investigate these effects. Studies have demonstrated that inhibiting c-Met signaling effectively blocks HGF-driven cellular invasion and motility. aacrjournals.org The activation of c-Met is known to trigger a cascade involving molecules like FAK and SRC, which are central to cell migration. nih.gov By blocking the initial c-Met signal, derivatives based on the this compound scaffold can prevent the activation of these downstream effectors, thereby inhibiting the cells' ability to move and invade surrounding tissues.

Structure-Mechanism Relationships at the Molecular Level

Understanding the relationship between a molecule's three-dimensional structure and its biological activity is paramount for rational drug design. For this compound derivatives, this involves analyzing how specific chemical modifications affect their interaction with the target's binding site and, consequently, their functional output.

In the case of c-Met inhibitors, the crystal structure of ARQ 197 bound to the kinase domain revealed that the inhibitor stabilizes a unique, inactive conformation of the enzyme. nih.gov This specific binding mode, which is different from that of ATP or other kinase inhibitors, is the basis for its high selectivity. The cyclopropane (B1198618) ring and the carboxamide linker are crucial for orienting the molecule within the binding pocket to achieve this inhibitory mechanism.

For H-PGDS inhibitors, structure-activity relationship studies have shown that substitutions on the quinoline (B57606) or aza-quinoline core can modulate potency and properties like brain penetration. researchgate.net For instance, the introduction of nitrogen atoms into the quinoline ring to create aza-quinolines was a successful strategy to increase the polar surface area and reduce central nervous system exposure. researchgate.net

Similarly, in the design of dopamine D2R partial agonists, the spacer between the core pharmacophore and the rest of the molecule was found to be a critical determinant of functional activity, allowing for the fine-tuning of partial agonism versus full agonism or antagonism. nih.gov These examples underscore how subtle changes to the molecular structure, guided by an understanding of the target's architecture, can precisely dictate the compound's biological mechanism of action.

Research on In Vitro Metabolites of this compound and Their Activities Remains Undisclosed

Detailed scientific information regarding the in vitro metabolic fate and the biological activities of the resulting metabolites of the chemical compound this compound is not available in the public domain. A thorough search of scientific literature and chemical databases has yielded no specific studies that have identified the metabolites formed from this particular compound during in vitro experiments or investigated their subsequent biological interactions.

While the methodology for conducting in vitro biotransformation and activity assays is well-established, the absence of published data for this compound indicates that such research may not have been conducted, or the results have not been publicly disseminated. Therefore, a mechanistic elucidation of the biological interactions of its derivatives, specifically focusing on the in vitro metabolites, cannot be provided at this time.

Further research would be required to isolate and characterize the potential metabolites of this compound. Subsequent in vitro assays would then be necessary to determine the biological activities of these identified metabolites.

Future Research Directions and Unexplored Avenues for N 4 Oxocyclohexyl Cyclopropanecarboxamide

Development of Advanced Synthetic Methodologies

The traditional synthesis of N-(4-oxocyclohexyl)cyclopropanecarboxamide typically involves the coupling of cyclopropanecarboxylic acid and 4-aminocyclohexanone (B1277472). While effective, this approach often relies on stoichiometric activating agents, leading to significant waste generation. catalyticamidation.info Future research will likely focus on the development of more sustainable and efficient catalytic methods.

One promising avenue is the exploration of direct catalytic amidation. catalyticamidation.infomdpi.com This approach, which directly couples a carboxylic acid and an amine with the liberation of water as the only byproduct, represents a significant advancement in green chemistry. catalyticamidation.info Research in this area could focus on identifying suitable catalysts, such as those based on boron, catalyticamidation.info titanium, researchgate.net or ruthenium, researchgate.net that are effective for the specific substrates involved. The development of heterogeneous catalysts could further enhance the sustainability of the process by allowing for easy separation and recycling. researchgate.net

Another area ripe for exploration is the use of chemoenzymatic strategies. d-nb.inforesearchgate.net Enzymes, such as lipases and transaminases, offer unparalleled selectivity and can operate under mild reaction conditions. researchgate.netd-nb.info A potential chemoenzymatic route could involve the enzymatic resolution of a racemic precursor or the direct enzymatic amidation of the core scaffolds. For instance, a one-pot synthesis combining a keto reductase and an amine transaminase has been successfully employed for the synthesis of 4-aminocyclohexanol isomers, demonstrating the feasibility of enzymatic approaches for related structures. d-nb.inforesearchgate.net

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Direct Catalytic Amidation | Atom economy, reduced waste, potential for catalysis. catalyticamidation.info | Catalyst development (e.g., boronic acids, transition metals), optimization of reaction conditions. catalyticamidation.inforesearchgate.net |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. researchgate.netd-nb.info | Enzyme screening and engineering, process optimization for scalability. d-nb.inforesearchgate.net |

| Flow Chemistry | Enhanced safety, improved reproducibility, potential for automation. researchgate.net | Reactor design, optimization of flow parameters for amidation reactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to the design of this compound derivatives holds immense promise. nih.govnih.gov These computational tools can be employed to navigate the vast chemical space and identify novel compounds with optimized properties.

Furthermore, ML-based quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com The use of explainable AI techniques can provide insights into the structural features that are crucial for activity, guiding the iterative process of lead optimization. mdpi.com

| AI/ML Application | Description | Potential Impact |

| Generative AI | Design of novel molecular structures with desired properties. oncodesign-services.comeurekalert.org | Accelerated discovery of new chemical entities with improved efficacy and selectivity. eurekalert.org |

| QSAR Modeling | Prediction of biological activity based on chemical structure. nih.govmdpi.com | Prioritization of synthetic targets and reduction in the number of compounds needing experimental testing. |

| Predictive ADMET Modeling | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of compounds with unfavorable pharmacokinetic or toxicological properties. |

Exploration of Novel Biological Targets for Therapeutic Intervention

While the full biological activity profile of this compound remains to be elucidated, the structural motifs present in the molecule suggest a range of potential therapeutic applications. The cyclopropane (B1198618) ring is a feature of many biologically active compounds, including enzyme inhibitors and modulators of protein-protein interactions. researchgate.netunl.pt

Another avenue of exploration is the potential for these compounds to act as modulators of epigenetic targets, such as histone deacetylases (HDACs). The structural features of this compound bear some resemblance to known HDAC inhibitors.

Furthermore, the diverse biological activities reported for other cyclopropane-containing compounds, such as antimicrobial and antiviral effects, suggest that this compound derivatives could be investigated for a broad spectrum of therapeutic indications. researchgate.netmdpi.com

| Potential Biological Target Class | Rationale | Examples of Related Active Compounds |

| Kinases | Structural motifs are common in kinase inhibitors. nih.govoncodesign-services.com | PIM-1 kinase inhibitors, Aurora kinase inhibitors. oncodesign-services.commdpi.com |

| Epigenetic Targets (e.g., HDACs) | Structural similarity to known epigenetic modulators. | Vorinostat. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | The scaffold could be adapted to fit into GPCR binding pockets. | Melatonin receptor ligands. unl.pt |

| Enzymes in Infectious Disease | Broad-spectrum bioactivity of cyclopropane derivatives. researchgate.netmdpi.com | Antifungal and antibacterial agents. mdpi.com |

Expanding the Scope of Derivatization for Diverse Applications

Systematic derivatization of the this compound scaffold is a critical step in exploring its full potential. Both the cyclohexanone (B45756) and the cyclopropanecarboxamide (B1202528) moieties offer opportunities for chemical modification to fine-tune the physicochemical and biological properties of the molecule.

Derivatization of the cyclohexanone carbonyl group, for example, through reduction to the corresponding alcohol or conversion to an oxime, can introduce new functional groups and alter the compound's polarity and hydrogen bonding capacity. nih.gov The resulting stereoisomers (cis/trans) of the 4-aminocyclohexanol core could also exhibit different biological activities. google.comnih.gov

Modification of the cyclopropane ring or the amide linkage can also lead to compounds with new properties. For instance, the introduction of substituents on the cyclopropane ring can influence the molecule's conformation and interaction with biological targets. researchgate.net Altering the substituent on the amide nitrogen could also be explored to modulate activity.

The synthesis and evaluation of a diverse library of derivatives will be essential for establishing comprehensive structure-activity relationships (SAR) and identifying compounds with optimized properties for specific applications, ranging from therapeutics to materials science.

| Position of Derivatization | Potential Modifications | Anticipated Impact on Properties |

| Cyclohexanone Carbonyl | Reduction to alcohol, conversion to oxime or hydrazone. | Altered polarity, hydrogen bonding, and stereochemistry. nih.gov |

| Cyclopropane Ring | Introduction of alkyl, aryl, or halogen substituents. | Modified lipophilicity, steric profile, and metabolic stability. researchgate.net |

| Amide Linkage | N-alkylation, N-arylation. | Changes in conformational flexibility and receptor interactions. |

Q & A

Q. What are the common synthetic routes for N-(4-oxocyclohexyl)cyclopropanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclohexene ring formation : Cyclization reactions using cyclohexene derivatives (e.g., via acid-catalyzed or thermal methods) .

- Amide bond formation : Coupling cyclopropanecarboxylic acid derivatives with 4-aminocyclohexanone using reagents like EDCI/HOBt or DCC .

- Functional group transformations : Oxidation or reduction steps (e.g., ketone stabilization, protecting group strategies) . Optimization focuses on solvent selection (polar aprotic solvents for amidation), temperature control (room temperature for sensitive intermediates), and catalyst screening (e.g., Pd for cross-coupling) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Characterization employs:

- NMR spectroscopy : H and C NMR to confirm cyclopropane and cyclohexyl moieties (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks) .

- Chromatography : HPLC or GC (e.g., NIST-standardized GC methods for related cyclopropanecarboxamides) .

Q. What stability considerations are critical for handling this compound in experimental settings?

Stability is influenced by:

- pH sensitivity : Susceptibility to hydrolysis in acidic/basic conditions (e.g., amide bond cleavage at pH < 3 or > 10) .

- Oxidative degradation : Protection from light and oxygen via inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .

- Storage : Lyophilization for long-term storage at –20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target engagement?

SAR strategies include:

- Cyclopropane modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability .

- Cyclohexyl ring substitutions : Testing 4-oxo vs. 4-hydroxy derivatives to modulate solubility and binding affinity .

- Biological assays : Dose-response curves in enzyme inhibition (e.g., IC determination) and cytotoxicity screening (MTT assays) .

Q. What computational approaches are used to predict the binding modes of this compound with biological targets?

Methods include:

- Molecular docking : Software like AutoDock Vina to simulate interactions with protein active sites (e.g., kinase domains) .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR modeling : Using descriptors like logP and polar surface area to predict bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions may arise from:

- Purity discrepancies : Re-evaluate synthesis protocols and analytical methods (e.g., orthogonal HPLC-MS validation) .

- Assay variability : Standardize cell lines (e.g., ATCC-certified) and control compounds across labs .

- Target promiscuity : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.